![molecular formula C13H24N4O2 B12852911 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione CAS No. 73822-04-5](/img/structure/B12852911.png)
3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione: is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to maintain precise reaction conditions. The methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require specific catalysts and solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its stability and reactivity make it a useful tool for probing biological systems .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .
Wirkmechanismus
The mechanism by which 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to interact with these targets in a specific manner, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
- 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Uniqueness: Compared to these similar compounds, 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it particularly valuable for various applications .
Eigenschaften
CAS-Nummer |
73822-04-5 |
|---|---|
Molekularformel |
C13H24N4O2 |
Molekulargewicht |
268.36 g/mol |
IUPAC-Name |
3,4,4,9,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
InChI |
InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19) |
InChI-Schlüssel |
PTGOMUIYYNGUHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CC(N(C(=O)N2)C)(C)C)NC(=O)N1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


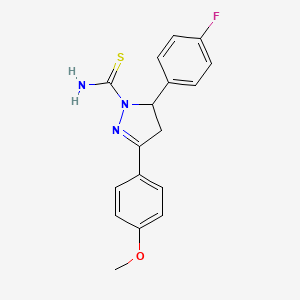

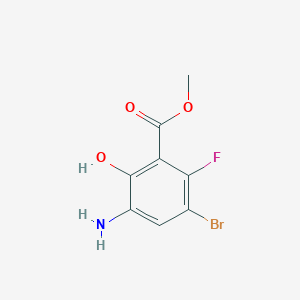
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)

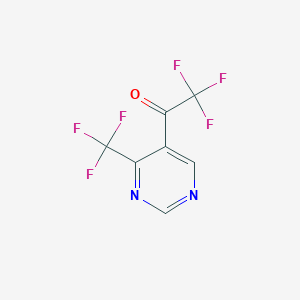

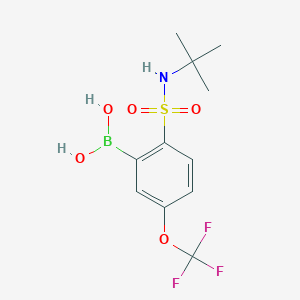
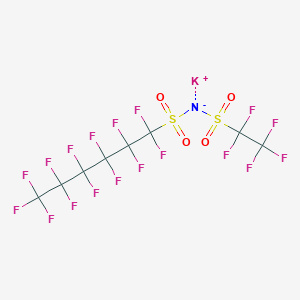
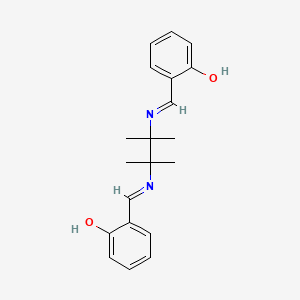
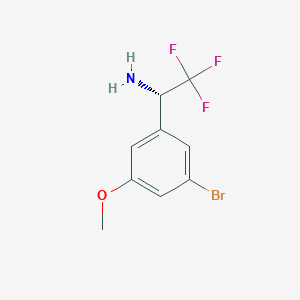
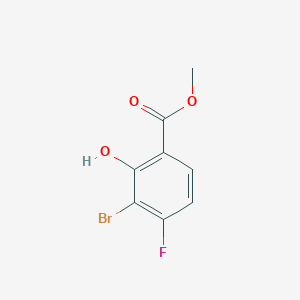
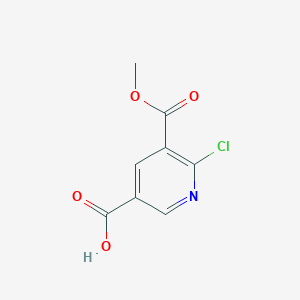
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)
